Tris(2-hydroxyethyl)methylammonium hydroxide
Overview
Description
Tris(2-hydroxyethyl)methylammonium hydroxide: is a quaternary ammonium compound known for its unique chemical properties and versatility in various industrial and scientific applications. This compound is characterized by its hydroxyl groups and a positively charged nitrogen atom, making it a useful reagent in organic synthesis and other chemical processes.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of triethanolamine with methyl chloride in an aqueous medium. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting triethanolamine with methyl chloride in large reactors. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quaternary ammonium salts.
Reduction: Reduction reactions involving this compound can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkylating agents are typically employed.
Major Products Formed:
Oxidation Products: Quaternary ammonium salts.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tris(2-hydroxyethyl)methylammonium hydroxide is widely used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases. Biology: The compound is employed in biological research for the extraction and purification of nucleic acids and proteins. Medicine: It is used in pharmaceutical formulations as a buffering agent and to enhance the solubility of active pharmaceutical ingredients. Industry: The compound finds applications in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tris(2-hydroxyethyl)methylammonium hydroxide acts as a strong base and nucleophile in biochemical reactions. It interacts with a variety of enzymes and proteins, often facilitating or inhibiting their activity. For instance, it can interact with enzymes involved in phosphorylation and dephosphorylation processes, affecting the activity of kinases and phosphatases. The hydroxide ions can deprotonate substrates, making them more reactive and thus influencing the rate of biochemical reactions. Additionally, the quaternary ammonium group can form ionic bonds with negatively charged biomolecules, altering their structure and function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the phosphorylation status of proteins, thereby modulating signal transduction pathways. It can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, the compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The hydroxide ions can act as nucleophiles, attacking electrophilic centers on biomolecules and facilitating chemical reactions. The quaternary ammonium group can form ionic bonds with negatively charged biomolecules, altering their structure and function. Additionally, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and enzyme activity. In in vitro studies, the compound has been shown to maintain its activity for extended periods, but its effects can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal effects and high doses causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in these pathways, affecting their activity and the overall metabolic flux. For example, the compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, the compound can affect the activity of enzymes involved in lipid metabolism, altering the levels of fatty acids and other lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The compound can also accumulate in certain tissues, leading to localized effects. For example, it can accumulate in the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. The compound can be directed to these compartments through targeting signals and post-translational modifications. For example, it can be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it can influence gene expression and other nuclear processes .
Comparison with Similar Compounds
Triethanolamine: Similar in structure but lacks the quaternary ammonium group.
Choline hydroxide: Another quaternary ammonium compound with different functional groups.
Tetramethylammonium hydroxide: Similar quaternary ammonium structure but with different alkyl groups.
Uniqueness: Tris(2-hydroxyethyl)methylammonium hydroxide is unique due to its combination of hydroxyl groups and quaternary ammonium structure, which provides both nucleophilic and cationic properties, making it versatile in various applications.
Properties
IUPAC Name |
tris(2-hydroxyethyl)-methylazanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3.H2O/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSGCGKAAXRSC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCO)(CCO)CCO.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067785 | |
Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
33667-48-0 | |
Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33667-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033667480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the alternatives to Tetramethylammonium hydroxide (TMAH) and N-methyl pyrrolidinone (NMP) in photoresist developing and stripping, and what are their advantages?
A1: Due to the CMR (Carcinogenic, Mutagenic, and Reprotoxic) concerns associated with TMAH and NMP, several alternatives have been developed. These include:
- E-GRADE® THEMAH (Tris(2-hydroxyethyl)methylammonium Hydroxide): [] This compound, like Choline OH, presents a potentially safer alternative to TMAH in photoresist applications. []
- XHE-125, XHE-128, XHE-138, XHE-145, and XHE-148: These novel quaternary amines, developed by Huntsman, offer a range of options for replacing TMAH. []
- E-GRADE® MEOX (3-Methyl-2-oxazolidinone) and XHE-123: These solvents provide alternatives to NMP in photoresist processes. []
Q2: How can this compound (THEMAH) solutions be stabilized?
A2: this compound (THEMAH) solutions can be stabilized against decomposition by adding dialkylhydroxylamines or their inorganic or organic acid salts. [] This stabilization method is particularly useful for maintaining the quality and efficacy of THEMAH solutions used as raw materials in various applications.
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